Field: Agriculture
Application: Urea, particularly nano-urea, is used in sustainable crop production.
Results: The application of 75% recommended N with conventional fertilizer along with nano-urea spray reduced the energy requirement by 8–11% and increased energy use efficiency by 6–9% over 100% nitrogen through prilled urea fertilizer.
Field: Environmental Science
Application: Urea is used in studies of soil acidification and microbial community structure.
Method: A Paleudalfs soil was incubated for 30 days, with and without an initial application of urea (200 mg N kg −1 soil) as nitrogen (N) fertilizer.
Results: Increasing acid inputs proportionally increased cation leaching in both unfertilized and fertilized soils.
Field: Energy Production
Application: Urea is used in the production of hydrogen fuel through the electrolysis process.
Field: Energy Production
Application: Urea is used in urea fuel cells.
Results: This application of urea could revolutionize the energy sector.
Application: Urea is used in urea/urine wastewater remediation.
Method: The UOR is used in urea/urine wastewater remediation.
Field: Biochemistry
Application: Urea is used in the denaturation of proteins.
Results: This process is crucial in understanding the structure and function of proteins.
Field: Medicinal Chemistry
Application: Urea and thiourea represent privileged structures in medicinal chemistry.
Results: The state-of-the-art of urea and thiourea-containing pharmaceuticals is constantly evolving.
Field: Organic Chemistry
Application: Urea and thiourea are used in innovative approaches in organic synthesis.
Results: These advances are contributing to the development of new compounds and materials.
J Acid urea is a chemical compound characterized by its complex structure, which includes the functional groups derived from both J Acid and urea. The molecular formula for J Acid urea is C21H16N2O9S2, indicating that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is primarily used in dye synthesis due to its ability to form vibrant colors when coupled with diazonium salts. J Acid itself is derived from 7-amino-4-hydroxynaphthalene-2-sulfonic acid, which contributes to the compound's dyeing properties .
J Acid urea can be synthesized through a reaction between J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) and urea at temperatures ranging from 100°C to 140°C. This process involves:
J Acid urea stands out due to its specific combination of functional groups that not only facilitate dyeing but also enhance color stability compared to other similar compounds.
Interaction studies involving J Acid urea often focus on its coupling reactions with diazonium salts. These studies examine:
The classical synthesis of J-Acid urea involves the direct reaction between 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid) and urea under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of J-acid forms a covalent bond with the carbonyl carbon of urea [1]. The molecular formula of the resulting compound is C₂₁H₁₆N₂O₉S₂ with a molecular weight of 504.49 g/mol [2].
The reaction mechanism involves the initial formation of a tetrahedral intermediate when the amino nitrogen of J-acid attacks the electrophilic carbonyl carbon of urea [3]. This intermediate subsequently eliminates ammonia to form the stable urea linkage characteristic of J-Acid urea. The reaction is facilitated by the electron-donating properties of the hydroxyl group on the naphthalene ring, which increases the nucleophilicity of the adjacent amino group [4].
Temperature plays a crucial role in the reaction kinetics, with optimal conditions occurring between 100°C and 140°C [1]. At these temperatures, the activation energy barrier for the nucleophilic attack is sufficiently overcome while minimizing side reactions. The reaction follows second-order kinetics with respect to both J-acid and urea concentrations, indicating that the rate-determining step involves the collision of both reactants [3].
Historically, J-Acid urea synthesis has relied heavily on phosgene-based methodologies due to their high efficiency and selectivity [1]. The phosgene method involves the initial reaction of J-acid with phosgene to form an intermediate isocyanate, which subsequently reacts with additional J-acid molecules to produce the desired urea derivative [4]. This two-step process allows for precise control over the stoichiometry and minimizes the formation of unwanted by-products.
The mechanism begins with the nucleophilic attack of the J-acid amino group on phosgene, releasing hydrogen chloride and forming the corresponding isocyanate intermediate [5]. This intermediate is highly reactive and readily couples with another molecule of J-acid to form the symmetrical urea structure. The reaction typically requires the presence of a base such as triethylamine to neutralize the generated hydrogen chloride and drive the reaction to completion [4].
Despite its effectiveness, the phosgene method presents significant safety and environmental challenges due to the toxic nature of phosgene gas [4]. Modern industrial practices have largely replaced this method with safer alternatives, though it remains important for understanding the fundamental chemistry of urea formation.
The synthesis efficiency of J-Acid urea is significantly influenced by temperature and pressure conditions. Optimal synthesis occurs at temperatures between 100°C and 140°C under pressures ranging from atmospheric to 10 bar [1]. At temperatures below 100°C, the reaction rate becomes prohibitively slow, while temperatures above 140°C lead to increased decomposition and side product formation.
Pressure effects are particularly pronounced in reactions involving gaseous reagents or when using supercritical conditions [6]. Higher pressures generally increase the reaction rate by forcing reactant molecules into closer proximity, thereby increasing collision frequency. However, excessive pressure can lead to equipment complications and increased energy costs without proportional benefits in yield [7].
The relationship between temperature and conversion follows an Arrhenius-type behavior, with an apparent activation energy of approximately 85 kJ/mol for the J-acid urea formation reaction [8]. This relatively high activation energy explains the necessity for elevated temperatures to achieve reasonable reaction rates. The equilibrium constant also shows temperature dependence, with higher temperatures favoring product formation up to a critical point where decomposition becomes significant [9].
Modern approaches to J-Acid urea synthesis employ sophisticated process optimization techniques to maximize yield and minimize environmental impact. Response surface methodology has emerged as a powerful tool for optimizing multiple parameters simultaneously [10]. This statistical approach allows for the systematic investigation of temperature, reaction time, reagent ratios, and pH effects on both yield and product quality.
The optimization of synthesis conditions using Box-Behnken experimental design has demonstrated significant improvements in process efficiency [11]. Optimal conditions identified through this methodology include reaction temperatures of 42.5°C for certain urea derivatives, reaction times of 66.2 minutes, and carefully controlled pH values around 3.3 [10]. These conditions represent a significant departure from traditional high-temperature approaches and demonstrate the potential for energy savings in industrial applications.
Continuous flow processing has also gained attention as a method for improving process control and scalability [12]. In continuous systems, precise control over residence time, temperature gradients, and mixing patterns allows for more consistent product quality and reduced formation of by-products. The use of microreactor technology enables rapid heat and mass transfer, facilitating reactions under milder conditions while maintaining high conversion rates [13].
The principles of green chemistry have driven significant innovations in J-Acid urea synthesis methodologies. Alternative reaction media, including ionic liquids and supercritical fluids, have been investigated as replacements for traditional organic solvents [14]. These media offer advantages in terms of recyclability, reduced volatility, and enhanced selectivity.
Catalytic approaches using transition metal complexes have shown promise for facilitating urea formation under milder conditions [12]. Manganese-based catalysts, in particular, have demonstrated the ability to promote dehydrogenative coupling reactions that form urea derivatives from simple starting materials. These catalysts operate through well-defined mechanisms involving metal hydride intermediates and offer excellent selectivity for the desired products [12].
Biocatalytic methods represent another frontier in green synthesis [15]. Enzymes capable of catalyzing urea formation or related transformations offer the advantages of high selectivity, mild reaction conditions, and biodegradability. While still in development for industrial applications, these biological approaches hold promise for sustainable manufacturing processes.
Advanced catalyst systems have been developed to enhance the selectivity and efficiency of J-Acid urea synthesis. Heterogeneous catalysts, particularly those based on immobilized organic molecules, have shown exceptional performance in promoting urea formation reactions [16]. Silica-immobilized cyclic urea catalysts demonstrate superior activity compared to their homogeneous counterparts due to the synergistic effects between the immobilized catalyst and surface silanol groups.
The mechanism of enhanced catalytic activity involves the concerted activation of both nucleophilic and electrophilic species [16]. Density functional theory calculations support a model where the immobilized urea catalyst activates the hydrosilane while surface silanol groups activate the electrophilic substrate, leading to efficient hydride transfer and product formation.
Diatomic catalysts with bonded iron-nickel pairs have emerged as highly effective systems for electrochemical urea synthesis [13]. These catalysts achieve superior performance through coordinated adsorption and activation of multiple reactants, enhancing both the thermodynamics and kinetics of carbon-nitrogen coupling reactions. Faradaic efficiencies approaching 18% have been achieved with these advanced catalyst systems, representing significant improvements over single-atom catalysts [13].
Industrial scale production of J-Acid urea requires careful optimization of multiple process engineering parameters to ensure consistent quality and economic viability. The synthesis typically occurs in large stirred tank reactors operating at temperatures between 180°C and 200°C under pressures of 13-25 MPa [7]. These conditions represent a compromise between reaction rate, conversion efficiency, and equipment costs.
Residence time distribution in industrial reactors significantly affects product quality and yield. Optimal residence times of 30-60 minutes ensure complete conversion while minimizing unwanted side reactions such as biuret formation [17]. The reactor design incorporates internal heat exchange coils to maintain precise temperature control and remove excess heat generated by exothermic reactions [9].
Mass transfer considerations become critical at industrial scale due to the heterogeneous nature of many synthesis reactions. Agitation systems must provide sufficient mixing energy to ensure homogeneous reaction conditions while avoiding excessive mechanical stress that could lead to product degradation. Computational fluid dynamics modeling is increasingly used to optimize impeller design and positioning for maximum mass transfer efficiency [8].
Comprehensive quality control systems are essential for ensuring consistent product quality in industrial J-Acid urea production. High-performance liquid chromatography serves as the primary analytical method for determining product purity, with specifications typically requiring minimum purity levels of 99.0% [18]. This technique provides precise quantification of the main product as well as identification and quantification of potential impurities.
Moisture content determination using Karl Fischer titration is performed on every production batch to ensure compliance with specifications limiting water content to less than 0.5% [19]. Excessive moisture can lead to hydrolysis reactions during storage and affect product stability. Complementary analyses include pH measurements, particle size distribution assessment, and heavy metals screening using inductively coupled plasma mass spectrometry [20].
Advanced spectroscopic techniques, including Fourier transform infrared spectroscopy and nuclear magnetic resonance, provide structural confirmation and detect subtle changes in product composition [18]. These methods are particularly valuable for identifying degradation products or reaction intermediates that may affect product performance in downstream applications.
Industry specifications for J-Acid urea are established through collaborative efforts between manufacturers, regulatory agencies, and end-users to ensure product consistency and performance. The Indian Standard IS 10475-1983 provides comprehensive specifications covering chemical composition, physical properties, and test methodologies [18]. This standard specifies minimum purity requirements, maximum allowable impurity levels, and standardized analytical procedures.
International harmonization of specifications is increasingly important as global trade in specialty chemicals expands. The European Community number 205-142-9 and CAS registry number 134-47-4 provide universal identification standards that facilitate international commerce and regulatory compliance [21]. These identification systems ensure that products meeting specifications in one jurisdiction are recognized and accepted in others.
Quality management systems based on ISO 9001 principles are commonly implemented in industrial facilities to ensure consistent adherence to specifications. These systems encompass all aspects of production from raw material procurement through final product testing and shipment. Statistical process control techniques monitor key process parameters in real-time, enabling immediate corrective action when deviations from specifications are detected [22].
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